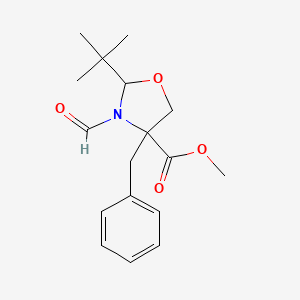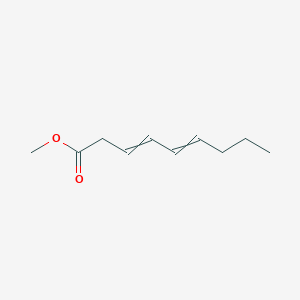![molecular formula C15H18N2O4 B14352472 N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 91100-15-1](/img/structure/B14352472.png)
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a hydroxypropyl group, and an oxirane (epoxide) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with a hydroxypropyl group. The oxirane moiety is introduced through an epoxidation reaction, often using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, can be used to introduce functional groups in a controlled manner, improving the overall sustainability and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane moiety can yield various hydroxy-substituted derivatives .
Applications De Recherche Scientifique
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Similar in having an oxirane moiety but differs in the core structure.
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane: Shares the oxirane and hydroxypropyl groups but has a different backbone.
Uniqueness
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and interactions. This makes it distinct from other compounds with similar functional groups but different core structures .
Propriétés
Numéro CAS |
91100-15-1 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-5-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c18-5-1-4-16-15(19)14-7-10-6-11(2-3-13(10)17-14)20-8-12-9-21-12/h2-3,6-7,12,17-18H,1,4-5,8-9H2,(H,16,19) |
Clé InChI |
FNDOCABOEKFUAG-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


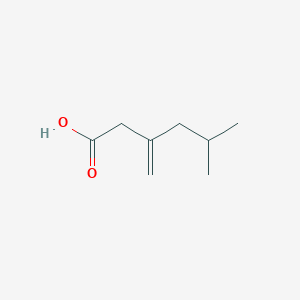

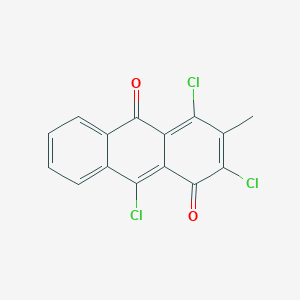

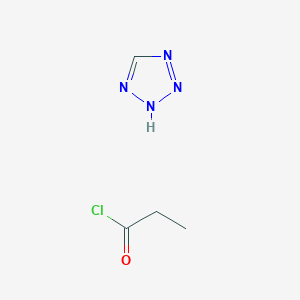
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
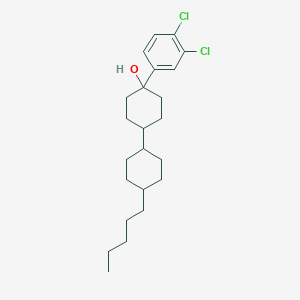

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
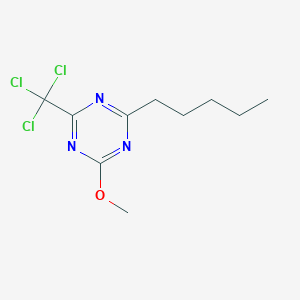
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
